Methyl 3-methoxypiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula . It is classified as a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. This compound exhibits unique structural properties that make it valuable in various chemical and pharmaceutical research applications. Its potential uses span across organic synthesis, biological activity studies, and the development of pharmaceutical agents.
Methyl 3-methoxypiperidine-4-carboxylate hydrochloride falls under the category of heterocyclic compounds, specifically amines due to the presence of the piperidine ring. It is also categorized as an ester due to the methoxy and carboxylate functional groups attached to the piperidine structure.
The synthesis of methyl 3-methoxypiperidine-4-carboxylate hydrochloride typically involves several key steps:
In industrial settings, continuous flow synthesis methods may be employed to scale up production. This approach allows for efficient synthesis under controlled conditions, optimizing yield and purity while minimizing by-products.
The molecular structure of methyl 3-methoxypiperidine-4-carboxylate hydrochloride consists of a piperidine ring substituted at the 3-position with a methoxy group and at the 4-position with a carboxylate group. The presence of these substituents contributes to its chemical reactivity and biological activity.
Methyl 3-methoxypiperidine-4-carboxylate hydrochloride can undergo various chemical reactions:
The mechanism of action for methyl 3-methoxypiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact targets and pathways depend on the specific application, but research indicates that its structural features allow it to interact effectively with biological molecules.
Methyl 3-methoxypiperidine-4-carboxylate hydrochloride has diverse applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, providing insights into both synthetic methodologies and potential therapeutic applications.
The synthesis of methyl 3-methoxypiperidine-4-carboxylate hydrochloride (CAS 2193067-16-0) follows a two-step sequence starting from 3-methoxypiperidine-4-carboxylic acid. First, esterification occurs by reacting the carboxylic acid with methanol under acidic catalysis. Sulfuric acid or hydrochloric acid serves as the catalyst, facilitating nucleophilic acyl substitution to yield the intermediate methyl ester. This step typically requires reflux conditions (60–80°C) and achieves yields of 85–92% . Subsequently, hydrochloride salt formation is executed by treating the esterified product with concentrated hydrochloric acid. This converts the basic piperidine nitrogen into a water-soluble hydrochloride salt, enhancing stability and crystallinity. The final product precipitates as a white crystalline solid with >98% purity after recrystallization from methanol or ethanol [3].
Critical parameters influencing yield and purity include:
Table 1: Esterification Reaction Optimization Parameters
Variable | Optimal Range | Impact on Yield |
---|---|---|
Catalyst (H₂SO₄) | 10–12 mol% | Yield drops below 80% if <8% |
Methanol:Acid Molar Ratio | 8:1 to 10:1 | Lower ratios reduce conversion |
Reaction Time | 6–8 hours | Shorter times yield incomplete conversion |
Alternative routes employ pyridine ring hydrogenation to construct the piperidine core. Substituted pyridines (e.g., methyl 3-methoxypyridine-4-carboxylate) undergo catalytic hydrogenation under H₂ pressure (50–100 bar) using transition metal catalysts. Ruthenium/carbon (Ru/C) and palladium/carbon (Pd/C) systems exhibit high efficiency for this transformation, achieving near-quantitative conversion at 80–120°C. The reaction proceeds via stepwise reduction of the aromatic ring, forming saturated piperidine derivatives with cis-stereoselectivity when 3,4-disubstituted pyridines are used [5] [9].
Notably, cobalt-doped titanium nanoparticles enable hydrogenation without acidic additives—a significant advancement for acid-sensitive substrates. This heterogeneous catalyst operates in water, yielding methyl 3-methoxypiperidine-4-carboxylate with 90–95% efficiency and recyclability for >10 cycles [5]. Fluorinated pyridine precursors require specialized catalysts like rhodium(I) complexes to retain C–F bonds during reduction [5].
Table 2: Hydrogenation Catalysts for Pyridine-to-Piperidine Conversion
Catalyst System | Conditions | Conversion | Stereoselectivity |
---|---|---|---|
Ru/C (5 wt%) | 100 bar H₂, 100°C, 12h | 99% | cis:trans = 9:1 |
Co-Ti NPs | 50 bar H₂, H₂O, 80°C, 8h | 95% | Not reported |
Ir(I)/P,N-ligand | 20 bar H₂, MeOH, 60°C, 6h | 97% | 90% ee (enantiomeric excess) |
Industrial-scale production leverages continuous flow chemistry to overcome batch-reaction limitations. Key advantages include precise temperature/pressure control, reduced reaction times, and inherent scalability. For methyl 3-methoxypiperidine-4-carboxylate hydrochloride synthesis, a two-reactor setup is implemented:
This system achieves 92% overall yield with >99.5% purity, significantly outperforming batch methods in throughput (kg/h vs. g/h) and solvent consumption [9]. Process intensification also enables real-time impurity monitoring via inline FTIR spectroscopy.
Achieving chiral 3-methoxypiperidine derivatives requires enantioselective hydrogenation of prochiral pyridinium salts. Iridium(I) complexes bearing chiral P,N-ligands (e.g., BoPhoz) deliver high stereocontrol. For example, hydrogenation of 1-methyl-3-methoxypyridinium tetrafluoroborate at 20 bar H₂ in methanol affords (3R,4S)-methyl 3-methoxypiperidine-4-carboxylate with 90% enantiomeric excess. The mechanism involves outer-sphere hydride transfer, where the chiral ligand directs Si-face protonation of an enamine intermediate [5] [9].
Similarly, palladium-catalyzed asymmetric hydrogenation resolves stereochemical challenges in fluorinated analogs. Using Pd(OCOCF₃)₂/(R)-Segphos, 3-fluoro-4-methoxycarbonyl pyridines undergo reduction to all-cis-fluoropiperidines with 40:1 diastereomeric ratio. This method tolerates ester and methoxy groups without dehalogenation—a limitation of earlier rhodium-based systems [5].
Table 3: Enantioselective Hydrogenation Performance Metrics
Substrate Class | Catalyst | ee/Dr | Key Functional Group Tolerance |
---|---|---|---|
2,3-Disubstituted Pyridinium | Ir(I)/(S,S)-BoPhoz | 90% ee | Ester, methoxy, aryl |
3-Fluoro-4-carbomethoxy Pyridine | Pd-(R)-Segphos | >95% cis:trans | Ester, hydroxy, amide |
Tandem reaction sequences streamline access to complex piperidines. A notable cascade involves Suzuki-Miyaura coupling followed by hydrogenation:
This one-pot protocol delivers 4-aryl-3-methoxypiperidine carboxylates in 75–85% yield, exemplified in the synthesis of Alzheimer’s drug precursor donepezil [5]. Key to success is substrate-controlled chemoselectivity: electron-rich pyridine rings hydrogenate faster than neutral aryl groups, enabling preferential piperidine formation [5] [9].
For N-alkylated derivatives, reductive amination-hydrogenation cascades are employed. 4-Cyano-3-methoxypyridine undergoes Pd/C-catalyzed hydrogenation (30 bar H₂) with concurrent imine reduction and cyano group conversion to aminomethyl, yielding N-(aminomethyl)-piperidine carboxylates in a single step [5].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5